molecular formula C23H25N3O3S2 B2667859 1-[({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}thio)acetyl]piperidine CAS No. 950420-90-3

1-[({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}thio)acetyl]piperidine

Cat. No. B2667859
CAS RN: 950420-90-3
M. Wt: 455.59
InChI Key: DZXVBEVHXFWVHZ-UHFFFAOYSA-N
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Description

The compound “1-[({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}thio)acetyl]piperidine” is a complex organic molecule. It contains several functional groups including a piperidine ring, an imidazole ring, a phenyl group, and a sulfonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine and imidazole rings, along with the phenyl and sulfonyl groups, would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the imidazole ring might participate in reactions with acids and bases, while the sulfonyl group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of multiple rings might increase its boiling point and melting point compared to simpler compounds .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to "1-[({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}thio)acetyl]piperidine" have shown promise in anticancer research. For instance, certain novel 1,2-dihydropyridines and thiophenes with a biologically active sulfone moiety exhibited significant in-vitro anticancer activity against the human breast cancer cell line MCF7, with some derivatives demonstrating better activity than Doxorubicin, a reference drug (Al-Said et al., 2011). Additionally, new propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole moiety were synthesized and evaluated as promising anticancer agents, with several compounds showing low IC50 values indicative of strong anticancer potential (Rehman et al., 2018).

Antimicrobial Activity

Derivatives of "1-[({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}thio)acetyl]piperidine" have also been investigated for their antimicrobial properties. A study focusing on the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores revealed moderate antibacterial activity, particularly against Gram-negative bacterial strains (Iqbal et al., 2017). This indicates the potential utility of these compounds in addressing antibiotic resistance issues.

Biological Evaluation of Heterocycles

The evaluation of heterocyclic compounds based on the structural motif of "1-[({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}thio)acetyl]piperidine" for biological activities has led to the identification of several promising candidates for drug development. For example, novel 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were synthesized and evaluated for their enzyme inhibition activity, particularly against butyrylcholinesterase (BChE), indicating their potential as therapeutic agents for neurodegenerative diseases (Khalid et al., 2016).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The study and application of complex organic molecules like this one is a vibrant field of research. Future work could involve exploring its potential uses in various industries, such as pharmaceuticals or materials science .

properties

IUPAC Name

2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-17-10-12-19(13-11-17)31(28,29)23-22(24-21(25-23)18-8-4-2-5-9-18)30-16-20(27)26-14-6-3-7-15-26/h2,4-5,8-13H,3,6-7,14-16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXVBEVHXFWVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

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